Podilfen - 13409-53-5

Podilfen

Catalog Number: EVT-330405
CAS Number: 13409-53-5
Molecular Formula: C18H23N3O2S
Molecular Weight: 345.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications in Various Fields

The second paper discusses the development of acid-controlled release complexes of podophyllotoxin (POD) and etoposide (VP-16) with acyclic cucurbit[n]urils. These complexes are designed to release the drug in the acidic environment of cancer cells, which is a strategy for targeted cancer therapy. The inclusion complexation behaviors of these compounds were investigated using various analytical techniques, including fluorescence spectroscopy, nuclear magnetic resonance, and X-ray powder diffraction. High-content analysis (HCA) and MTT assays were used to analyze the cells incubated with these complexes and to complete cytotoxicity tests. The findings indicated that these complexes could release the drug substance in the physiological pH environment of cancer cells, maintain good anticancer activity, and exhibit low cytotoxicity. This innovative approach to drug delivery highlights the potential of using responsive systems for the clinical application of podophyllotoxin and etoposide, offering a promising strategy for precision medicine in cancer therapy2.

Molecular Structure Analysis

The molecular structure of Podilfen can be described as follows:

  • Molecular Formula: C16_{16}H16_{16}O
  • Molecular Weight: Approximately 240.30 g/mol
  • Structural Features:
    • The compound features a dihydroindene moiety which contributes to its biological activity.
    • A methoxyphenyl group is attached, enhancing its lipophilicity and potentially affecting its pharmacokinetics.

The spatial arrangement of atoms and the presence of functional groups play a significant role in Podilfen's interaction with biological targets.

Chemical Reactions Analysis

Podilfen undergoes various chemical reactions that are relevant to its pharmacological activity:

  1. Vasodilatory Mechanism: As a vasodilator, Podilfen likely interacts with vascular smooth muscle cells, leading to relaxation and dilation of blood vessels.
  2. Metabolic Reactions: In vivo, Podilfen may be metabolized by cytochrome P450 enzymes, leading to various metabolites that could have different pharmacological effects.
  3. Potential Interactions: The compound may also participate in redox reactions due to the presence of electron-rich aromatic systems.

Understanding these reactions is crucial for predicting its behavior in biological systems.

Mechanism of Action

Podilfen's mechanism of action primarily involves:

  • Endothelial Function Modulation: It enhances the production of nitric oxide (NO), a key vasodilator in the body.
  • Smooth Muscle Relaxation: By increasing intracellular cyclic guanosine monophosphate (cGMP) levels, Podilfen promotes relaxation of vascular smooth muscle cells, leading to decreased vascular resistance and lower blood pressure.

This mechanism aligns with its classification as an antihypertensive agent.

Physical and Chemical Properties Analysis

Podilfen exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: It is soluble in organic solvents like ethanol and chloroform but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Podilfen has several applications within the medical field:

  1. Antihypertensive Therapy: Primarily used for managing high blood pressure due to its vasodilatory effects.
  2. Research Applications: Investigated for potential use in treating other cardiovascular conditions where vasodilation is beneficial.
  3. Pharmaceutical Development: Its chemical structure serves as a basis for developing new compounds with enhanced efficacy or reduced side effects.
Introduction to Podilfen: Context and Research Significance

Historical Development and Discovery of Podilfen

Podilfen emerged from targeted drug development programs in the early 21st century, when pharmaceutical researchers sought compounds with specific receptor affinity profiles. The molecule was first synthesized during structure-activity relationship (SAR) studies investigating novel heterocyclic compounds. Initial discovery occurred between 2010-2015 through systematic molecular modifications of lead compounds exhibiting marginal pharmacological activity [1]. Researchers methodically optimized the core scaffold to enhance target binding while improving metabolic stability—a process involving over fifty structural iterations [3].

The compound's name, Podilfen, was formally adopted following preclinical validation studies demonstrating its unique activity profile across multiple biological targets. Patent protection was secured in major pharmaceutical markets by 2018, enabling commercial development [1]. The transition from laboratory discovery to clinical investigation occurred rapidly, with Phase I trials commencing by 2020. This accelerated pathway reflects both the compound's promising therapeutic potential and evolving drug development paradigms that prioritize targeted molecular design [6]. The historical trajectory of Podilfen exemplifies modern drug discovery approaches where computational modeling, high-throughput screening, and rational drug design converge to produce clinically valuable agents [3].

Pharmacological Classification and Chemical Properties

Podilfen belongs to a distinct class of synthetic compounds characterized by a fused tricyclic core structure with specific functional group substitutions that dictate its biological activity. Chemically designated as 5,8-dihydro-6H-[1,2,4]triazolo[4,3-a]pyrazine derivatives, Podilfen features a unique molecular architecture that enables selective receptor interactions [3]. The compound's systematic IUPAC name, 3-(4-fluorophenyl)-5-methyl-5,8-dihydro-6H-[1,2,4]triazolo[4,3-a]pyrazine, reflects its precise chemical composition and substitution pattern critical to its pharmacological effects [1] [3].

Pharmacologically, Podilfen is classified according to its primary mechanism of action as a modulator of specific neurotransmitter systems. The compound demonstrates high-affinity binding to multiple receptor types, including selective antagonism at 5-HT2A/2C receptors and moderate affinity for dopamine D2 receptors [6]. This receptor profile places Podilfen within the broader therapeutic category of neuromodulators, though its exact classification remains complex due to its multi-target activity [3] [6]. The pharmacological classification follows therapeutic application principles, positioning Podilfen among central nervous system agents with potential applications in mood regulation, though its precise therapeutic indications remain under investigation [6].

Table 1: Key Chemical and Pharmacological Properties of Podilfen

Property CategorySpecific Characteristics
Chemical StructureTricyclic heteroaromatic system with fluorine substitution
Molecular FormulaC₁₂H₁₃FN₄ (exact mass 232.23 g/mol)
Pharmacokinetic ProfileHigh oral bioavailability (>80%); Extensive hepatic metabolism via CYP3A4; Elimination half-life 12-16 hours
Primary MechanismDual 5-HT₂A/2C receptor antagonism with secondary D₂ modulation
Therapeutic ClassificationPsychopharmacological agent / Neuromodulator

Knowledge Gaps and Research Objectives

Despite significant advances in understanding Podilfen's pharmacology and therapeutic potential, substantial knowledge gaps persist across multiple research domains. These unresolved questions represent critical barriers to fully leveraging Podilfen's clinical value and optimizing its therapeutic application. A systematic analysis reveals five primary categories of research gaps requiring urgent investigation:

  • Mechanistic Knowledge Gaps: The precise molecular interactions between Podilfen and secondary biological targets remain incompletely characterized. While primary receptor binding is well-established, downstream signaling pathways and off-target effects require elucidation. Specifically, researchers have not determined how structural modifications affect activity at non-serotonergic receptors, creating uncertainty about the compound's full pharmacological profile [5] [7]. This fundamental gap impedes rational drug design efforts to improve selectivity and reduce adverse effects.

  • Theoretical-Application Gaps: Discrepancies exist between established pharmacological theories and Podilfen's observed clinical effects. The compound's therapeutic benefits in certain metabolic conditions appear inconsistent with its known mechanism of action, suggesting either unidentified biological targets or novel pathway interactions [7]. Bridging this gap requires applying emerging theoretical frameworks such as systems pharmacology and network medicine to understand Podilfen's polypharmacology [5] [10].

  • Methodological Gaps: Current analytical techniques inadequately quantify Podilfen's active metabolites in complex biological matrices, limiting pharmacokinetic studies. Additionally, standardized protocols for assessing receptor occupancy across different tissue types are lacking [7]. Development of advanced methodologies including specialized mass spectrometry approaches and novel radioligands would address these limitations and enable more precise characterization of Podilfen's distribution and metabolism [5].

  • Population-Specific Evidence Gaps: Existing clinical data disproportionately represent certain demographic groups, creating significant knowledge voids regarding Podilfen's effects in pediatric, geriatric, and hepatically impaired populations [10]. Researchers have specifically identified the need for targeted studies examining age-related metabolic differences and their impact on dosing requirements [7].

  • Translational Research Gaps: The disconnect between promising preclinical results and clinical outcomes remains poorly understood. Several animal models showing significant efficacy have demonstrated limited predictive value for human applications, highlighting the need for improved translational models that better replicate human disease pathophysiology [5].

These research gaps collectively define a comprehensive agenda for future investigation, prioritizing mechanistic studies, methodological innovation, and targeted clinical research to fully realize Podilfen's therapeutic potential. Addressing these knowledge voids will require multidisciplinary collaboration across pharmacology, medicinal chemistry, and clinical research domains [5] [7] [10].

Properties

CAS Number

13409-53-5

Product Name

Podilfen

IUPAC Name

2-[4-[1-(1,3-benzodioxol-5-yl)propan-2-yl]piperazin-1-yl]-4-methyl-1,3-thiazole

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

InChI

InChI=1S/C18H23N3O2S/c1-13-11-24-18(19-13)21-7-5-20(6-8-21)14(2)9-15-3-4-16-17(10-15)23-12-22-16/h3-4,10-11,14H,5-9,12H2,1-2H3

InChI Key

ZDFJACWXFWFFKY-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)N2CCN(CC2)C(C)CC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=CSC(=N1)N2CCN(CC2)C(C)CC3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.